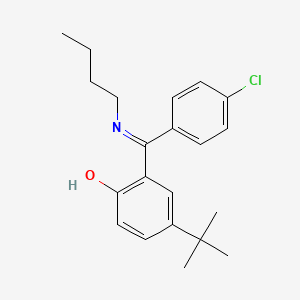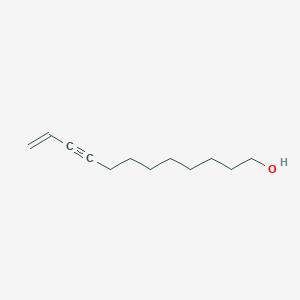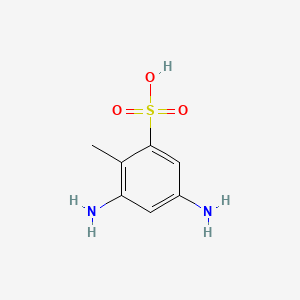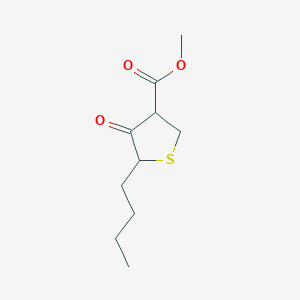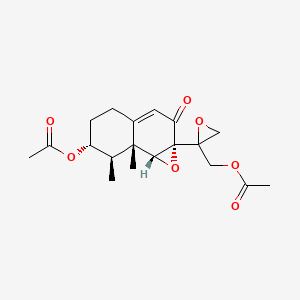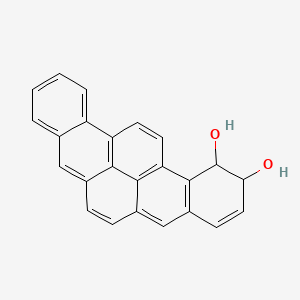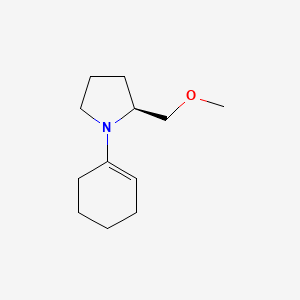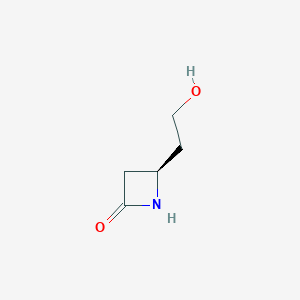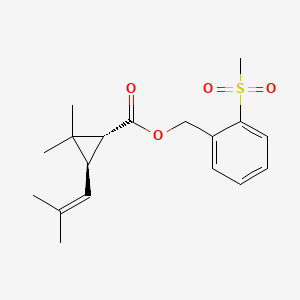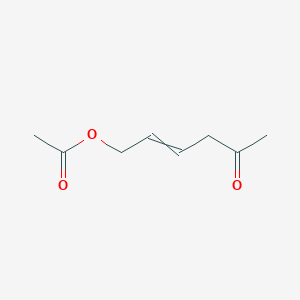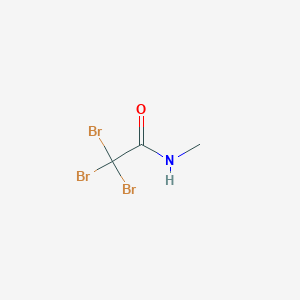
2,2,2-Tribromo-N-methylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2,2-Tribromo-N-methylacetamide is a chemical compound with the molecular formula C3H4Br3NO. It is characterized by the presence of three bromine atoms attached to the carbon atom in the acetamide structure. This compound is known for its unique properties and applications in various fields of scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Tribromo-N-methylacetamide typically involves the bromination of N-methylacetamide. The reaction is carried out under controlled conditions to ensure the selective introduction of bromine atoms. One common method involves the use of bromine in the presence of a suitable solvent, such as acetic acid, at a low temperature to achieve the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process where N-methylacetamide is reacted with bromine in a controlled environment. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to maximize yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,2-Tribromo-N-methylacetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, under appropriate conditions.
Reduction Reactions: The compound can be reduced to form less brominated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of different oxidation states of the compound.
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide or ammonia can be used for substitution reactions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield N-methylacetamide derivatives with different functional groups, while reduction reactions may produce partially brominated compounds .
Wissenschaftliche Forschungsanwendungen
2,2,2-Tribromo-N-methylacetamide has a wide range of applications in scientific research, including:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2,2-Tribromo-N-methylacetamide involves its interaction with specific molecular targets. The bromine atoms in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,2-Tribromoacetamide: Similar structure but without the N-methyl group.
2,2,2-Trichloro-N-methylacetamide: Similar structure with chlorine atoms instead of bromine.
2,2,2-Trifluoro-N-methylacetamide: Similar structure with fluorine atoms instead of bromine.
Uniqueness
2,2,2-Tribromo-N-methylacetamide is unique due to the presence of three bromine atoms, which impart distinct chemical and physical properties. These properties make it particularly useful in specific synthetic and industrial applications where bromine’s reactivity is advantageous .
Eigenschaften
CAS-Nummer |
79276-49-6 |
|---|---|
Molekularformel |
C3H4Br3NO |
Molekulargewicht |
309.78 g/mol |
IUPAC-Name |
2,2,2-tribromo-N-methylacetamide |
InChI |
InChI=1S/C3H4Br3NO/c1-7-2(8)3(4,5)6/h1H3,(H,7,8) |
InChI-Schlüssel |
FZZZXPLWKPNZLG-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C(Br)(Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


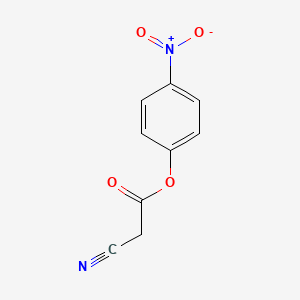
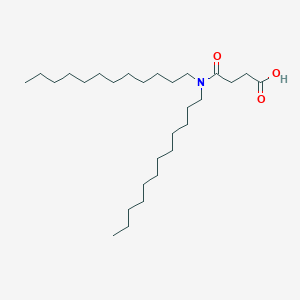
![[Tert-butyl(nitroso)amino]methyl diethylcarbamodithioate](/img/structure/B14425446.png)
